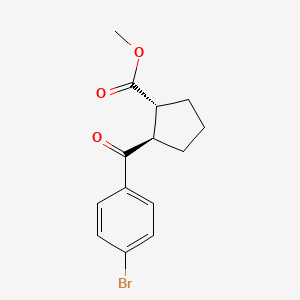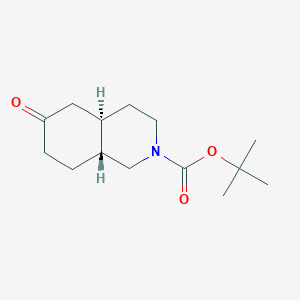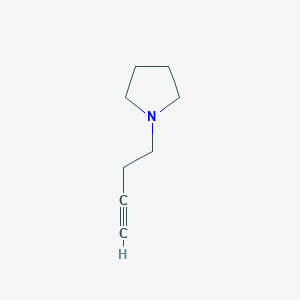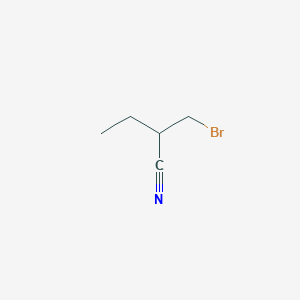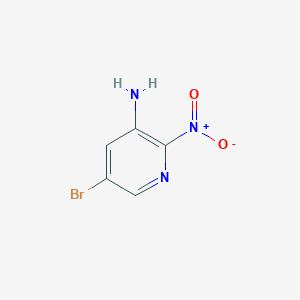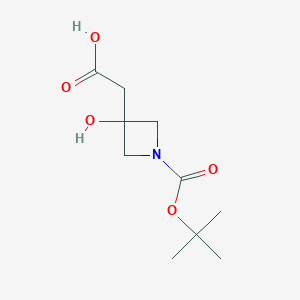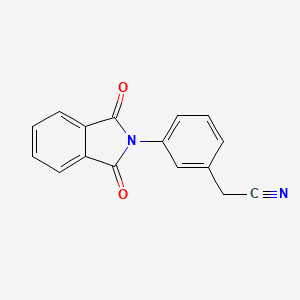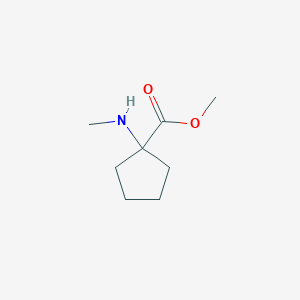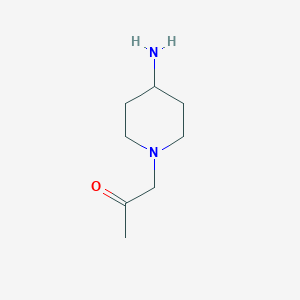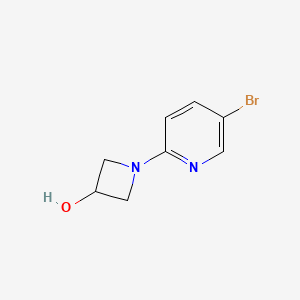
1-(5-Bromopyridin-2-yl)azetidin-3-ol
Overview
Description
“1-(5-Bromopyridin-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 . This compound is used in research .
Molecular Structure Analysis
The InChI code for “1-(5-Bromopyridin-2-yl)azetidin-3-ol” is 1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromopyridin-2-yl)azetidin-3-ol” include a molecular weight of 229.07 . The compound is in powder form . Unfortunately, the boiling point and other physical properties are not specified in the available data.Scientific Research Applications
Antibacterial and Antifungal Properties : A synthesized derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable antibacterial and antifungal activity (B. G. Rao, A. Prasad, P. Rao, 2013).
Reactivity and Novel Synthesis : The reactivity of certain derivatives has been evaluated, leading to novel synthesis methods for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (M. D’hooghe, Stijn Dekeukeleire, N. de Kimpe, 2008).
Structure-Activity Relationships in Antibacterial Agents : Certain azetidinylquinolones, containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, have been synthesized to determine the effects of chirality on potency and efficacy as antibacterial agents (J. Frigola, D. Vañó, A. Torrens, A. Gómez-Gomar, E. Ortega, S. García‐Granda, 1995).
Synthesis of Azetidinone Derivatives : New azetidinone derivatives have been synthesized and displayed significant activity against bacteria and fungi (P. Mohite, V. Bhaskar, 2011).
Ligand for Nicotinic Receptors : 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized (F. Karimi, B. Långström, 2002).
Glycosidase Inhibitory Activity : Certain azetidine iminosugars synthesized from d-glucose exhibited significant inhibitory activity against amyloglucosidase (Pravin P. Lawande, V. A. Sontakke, Roopa J. Nair, Ayesha Khan, S. Sabharwal, V. Shinde, 2015).
Antimicrobial, Antimycobacterial, and Cytotoxic Activities : Synthesized azetidinone and thiazolidinone moieties linked to the indole nucleus showed excellent antimicrobial, antimycobacterial, and cytotoxic activities (A. R. Saundane, Prabhaker Walmik, 2013).
Antimicrobial Screening of New Azetidin-2-ones : A new series of azetidinones synthesized from 5-Ethyl Pyridine-2-ethanol showed effectiveness against various bacterial and fungal species (N. Patel, H. Patel, Faiyazalam M. Shaikh, D. Rajani, 2014).
Safety And Hazards
The safety information for “1-(5-Bromopyridin-2-yl)azetidin-3-ol” indicates that it has some hazards associated with it. The GHS pictogram indicates a warning signal . The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCECQUXJWZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



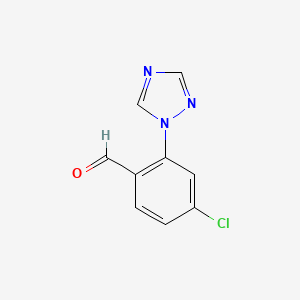
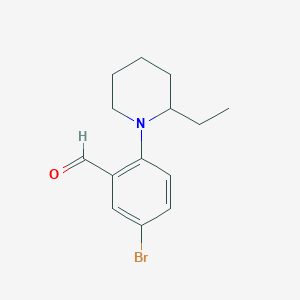
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)
